molecular formula C26H24N4O2S B2361056 N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115303-12-2

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No.: B2361056
CAS No.: 1115303-12-2
M. Wt: 456.56
InChI Key: UICGUXFCZMNNLW-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O2S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, related to N-benzyl-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, have been studied for their potential as class III electrophysiological agents. These compounds show promise in in vitro Purkinje fiber assays, suggesting their utility in cardiac electrophysiology (Morgan et al., 1990).

Anti-Inflammatory Activity

Compounds with a similar structure to this compound have been evaluated for their anti-inflammatory properties. Indolyl azetidinones, which share structural similarities, demonstrated significant anti-inflammatory activity in studies (Kalsi et al., 1990).

Antibacterial Properties

Research has explored the antibacterial potential of imidazole derivatives, closely related to the compound . These derivatives have shown effectiveness against various bacterial strains, highlighting their potential in antibacterial applications (Ali, 2018).

Anticancer Potential

Studies indicate that thiourea-/urea-benzimidazole derivatives, which are structurally related to this compound, exhibit significant anticancer activity, especially in breast cancer cell lines. This research underlines the potential use of such compounds in cancer treatment (Siddig et al., 2021).

Quantum Structure-Activity Relationship

The compound's derivatives have been theoretically studied to understand their molecular structures and potential pharmacological activities. Such analyses are crucial in drug development, offering insights into the compound's interaction with biological systems (Al-Masoudi et al., 2011).

Photodynamic Therapy in Cancer

Imidazole-modified compounds, similar to this compound, have shown potential in photodynamic therapy for cancer. These compounds are effective in generating singlet oxygen, a crucial element in photodynamic therapy (Zhu et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives, related to the compound in focus, have been evaluated as corrosion inhibitors. Their ability to protect metals from corrosion in acidic environments highlights their potential industrial applications (Hu et al., 2016).

Properties

IUPAC Name

N-benzyl-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-19-8-5-6-13-23(19)29-24(31)18-33-26-27-14-15-30(26)22-12-7-11-21(16-22)25(32)28-17-20-9-3-2-4-10-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICGUXFCZMNNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.